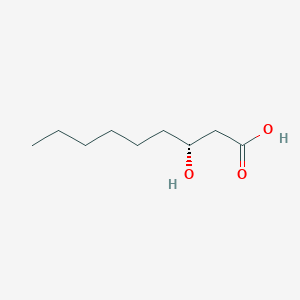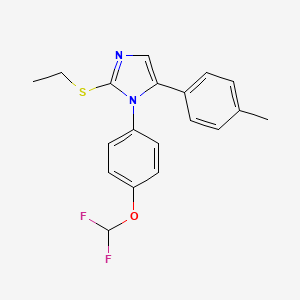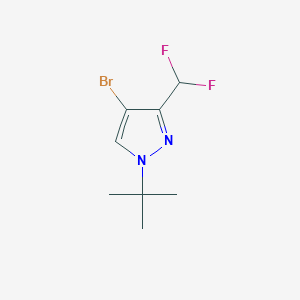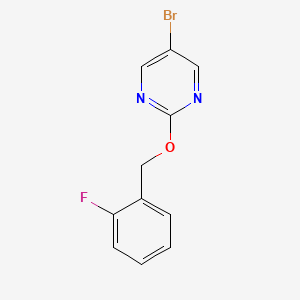
Ethyl 2-(cyclopropylamino)-5-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(cyclopropylamino)-5-methylbenzoate, also known as CX-5461, is a small molecule inhibitor that has been recently developed as a potential anticancer drug. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA) and the formation of ribosomes. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用机制
Ethyl 2-(cyclopropylamino)-5-methylbenzoate selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription initiation factors. This leads to the inhibition of rRNA synthesis and the formation of ribosomes, which are essential for cell growth and proliferation. The inhibition of Pol I transcription also leads to the activation of the nucleolar stress response, which triggers the activation of p53-dependent apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in various preclinical models. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in xenograft models. This compound has also been shown to have minimal toxicity in normal cells and tissues.
实验室实验的优点和局限性
One of the advantages of Ethyl 2-(cyclopropylamino)-5-methylbenzoate is its selectivity for Pol I transcription, which makes it a promising candidate for the treatment of cancer. However, this compound has also been shown to have limited efficacy in certain types of cancer, such as breast cancer, which may limit its clinical utility. In addition, the mechanism of action of this compound is not fully understood, which may limit its development as a therapeutic agent.
未来方向
There are several future directions for the development of Ethyl 2-(cyclopropylamino)-5-methylbenzoate as an anticancer drug. One potential direction is the development of combination therapies that target multiple pathways in cancer cells. This compound has been shown to have synergistic effects with other anticancer drugs, and the development of combination therapies may improve its efficacy in certain types of cancer. Another potential direction is the development of biomarkers that can predict the response to this compound treatment. The identification of biomarkers may help to identify patients who are most likely to benefit from this compound treatment and improve patient outcomes.
合成方法
The synthesis of Ethyl 2-(cyclopropylamino)-5-methylbenzoate involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 5-methylisophthalic acid with an ethyl ester group. The resulting compound is then reacted with cyclopropylamine to form the corresponding amide. The amide is then reduced to the amine using lithium aluminum hydride, followed by acylation with ethyl chloroformate to give the final product, this compound.
科学研究应用
Ethyl 2-(cyclopropylamino)-5-methylbenzoate has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit Pol I transcription and induce nucleolar stress, leading to the activation of p53-dependent apoptosis in cancer cells. This compound has also been shown to have synergistic effects with other anticancer drugs, such as DNA-damaging agents and inhibitors of the PI3K/AKT/mTOR pathway.
属性
IUPAC Name |
ethyl 2-(cyclopropylamino)-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-8-9(2)4-7-12(11)14-10-5-6-10/h4,7-8,10,14H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXKTMZYWUMPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-fluorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2829674.png)
![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2829678.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)


![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)
![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2829685.png)


![6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2829692.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2829694.png)


